methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H17NO3S2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.06498575 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C16H17N3O3S2. The structure features a thiophene ring and a tetrahydrobenzothiophene moiety, which are significant for its biological activity.
1. Anti-inflammatory Properties
Thiophene derivatives have been noted for their anti-inflammatory effects. This compound shows potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In a study assessing various thiophene compounds, the compound exhibited an IC50 value indicating significant inhibition of the 5-lipoxygenase enzyme (5-LOX), which is crucial in inflammatory processes .
2. Anticancer Activity
Research has indicated that thiophene-based compounds can induce apoptosis in cancer cells. For instance, related compounds were shown to effectively induce apoptosis in MCF-7 breast cancer cells with IC50 values around 23.2 µM after 48 hours of incubation . The mechanism involves cell cycle arrest at the G2/M phase and S phase, leading to genetic material degradation and apoptosis induction.
3. Analgesic Effects
The analgesic activity of similar compounds has been evaluated using the "hot plate" method in animal models. These studies suggest that derivatives of tetrahydrobenzothiophene exhibit analgesic effects that surpass traditional analgesics like metamizole . The specific mechanisms remain under investigation but may involve modulation of pain pathways through COX inhibition.
Case Study: Anti-inflammatory Activity
A study conducted on various thiophene derivatives demonstrated that this compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. The results indicated a dose-dependent reduction in inflammation markers when administered at specific concentrations .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 29.2 | COX inhibition |
Methyl 2-[...] | 23.2 | Induction of apoptosis |
Compound B | 6.0 | LOX inhibition |
Case Study: Anticancer Activity
In another study focusing on breast cancer cell lines, this compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed significant alterations in cell cycle distribution post-treatment .
Properties
IUPAC Name |
methyl 2-[(2-thiophen-2-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-20-16(19)14-11-6-2-3-7-12(11)22-15(14)17-13(18)9-10-5-4-8-21-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHWDQXDMKMDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.